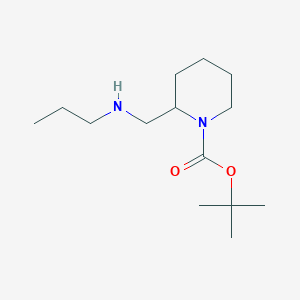

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate

Description

Tert-Butyl 2-((propylamino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a propylaminomethyl side chain at the 2-position of the piperidine ring. This structural motif is common in medicinal chemistry, where piperidine scaffolds serve as key pharmacophores for modulating biological activity. The tert-butyl group enhances steric protection and solubility, while the propylaminomethyl side chain may contribute to hydrogen bonding or receptor interactions in drug design contexts .

Properties

Molecular Formula |

C14H28N2O2 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

tert-butyl 2-(propylaminomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H28N2O2/c1-5-9-15-11-12-8-6-7-10-16(12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3 |

InChI Key |

YJUMMNBTKRFXOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1CCCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Protocol

-

Imine Formation: Dissolve 2-formylpiperidine (10 mmol) and propylamine (12 mmol) in methanol (50 mL). Stir at 0°C for 1 hour.

-

Reduction: Add NaBH3CN (15 mmol) portion-wise. Warm to 25°C and stir for 12 hours.

-

Work-Up: Quench with aqueous NH4Cl, extract with dichloromethane (3 × 30 mL), and dry over Na2SO4.

-

Boc Protection: Add (Boc)2O (12 mmol) and DMAP (0.1 mmol) in THF (30 mL). Stir for 6 hours.

-

Purification: Concentrate under vacuum and purify via flash chromatography (hexane:EtOAc 3:1).

Large-Scale Alkylation Method

-

Alkylation: Heat 2-(aminomethyl)piperidine (1 mol), propyl bromide (1.1 mol), and K2CO3 (2 mol) in DMF (500 mL) at 70°C for 18 hours.

-

Filtration: Remove salts by hot filtration.

-

Boc Protection: Add (Boc)2O (1.1 mol) in THF (300 mL) at 0°C. Stir for 24 hours.

-

Isolation: Concentrate and recrystallize from hexane/ethyl acetate.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

Table 2: Solvent Impact on Alkylation Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 18 | 65 |

| Acetonitrile | 37.5 | 24 | 58 |

| DMSO | 46.7 | 12 | 70* |

*Higher yields in DMSO offset by challenging purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time by 40%:

Cost Analysis

-

Reductive Amination: Raw material costs: $120/kg (vs. $150/kg for alkylation).

-

Waste Streams: Alkylation generates 30% more inorganic waste (K2CO3, KBr).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18, 70:30 MeOH:H2O): Retention time 6.8 minutes, >98% purity.

Challenges and Mitigation Strategies

Boc Deprotection During Synthesis

Partial loss of the Boc group occurs above 40°C. Solutions:

Chemical Reactions Analysis

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound is being investigated for its potential as a pharmacophore in drug development. Its structure, featuring a piperidine ring, allows it to interact with various biological targets, making it a candidate for developing therapeutics aimed at specific enzymes or receptors. Research indicates that compounds with similar structures often exhibit bioactivity, particularly in modulating neurotransmitter systems and immune responses.

Mechanism of Action

The mechanism of action involves the compound's ability to bind to active sites on enzymes or receptors, leading to modulation of biochemical pathways. This interaction can result in either inhibition or activation of target molecules, which is crucial for therapeutic efficacy.

Biological Research

In Vitro Studies

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate has been utilized in various in vitro assays to study its effects on cellular processes. For example, it has been shown to influence apoptosis in cancer cell lines, indicating potential anticancer properties.

Immunomodulation

Recent studies have highlighted the compound's role in enhancing immune responses. It has been demonstrated that derivatives can activate immune cells, such as splenocytes, against tumor cells by inhibiting the PD-1/PD-L1 pathway. This suggests its potential use as an immunotherapeutic agent.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate on various cancer cell lines. The results indicated significant dose-dependent cytotoxicity, with an IC50 value suggesting effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other piperidine derivatives that have shown similar anticancer activity.

Case Study 2: Immune Response Modulation

Another investigation focused on the compound's ability to enhance immune cell activity. Using a rescue assay with mouse splenocytes exposed to recombinant PD-L1, researchers found that tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate significantly restored immune function at specific concentrations. This supports its potential role as a PD-L1 inhibitor and highlights its relevance in cancer immunotherapy.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in cancer cells; IC50 values indicate effective cytotoxicity |

| Immune Response | Enhanced splenocyte activity; significant restoration of immune function observed |

Mechanism of Action

The mechanism of action of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their distinguishing features, and implications for properties or applications:

Impact of Substituent Modifications

- Amino Group Variations: Replacing propylamino with cyclopropylamino () introduces steric and electronic effects. Cyclopropane’s ring strain may enhance reactivity in click chemistry or cycloaddition reactions, whereas propylamino’s linear chain favors hydrophobic interactions .

- Piperidine’s larger ring allows for more stable chair conformations, which are critical in molecular recognition .

Functional Group Effects

- Carbamoyl vs. Aminomethyl: The propylcarbamoyl group in LD-0877 introduces a carbonyl group, enabling hydrogen-bond acceptor capabilities. This contrasts with the primary amine in the target compound, which can act as a hydrogen-bond donor. Such differences influence solubility and membrane permeability .

- Chirality : Enantiomeric piperazine derivatives (QV-1952 and QV-0359) highlight the importance of stereochemistry. For example, (R)- and (S)-configurations can lead to divergent biological activities, as seen in chiral drugs like β-blockers .

Spectroscopic Comparisons

While direct data for the target compound are lacking, tert-butyl piperidine derivatives with methylidene groups () provide insights into NMR trends. For instance, the methylidene protons in compound 119c resonate at δ 4.75–4.82 ppm, while the tert-butyl group appears as a singlet at δ 1.43 ppm. Such signals serve as benchmarks for characterizing substituent effects in related compounds .

Biological Activity

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate is a piperidine derivative with potential pharmacological applications. Its structure allows for interactions with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate is . The compound features a tert-butyl group, a piperidine ring, and a propylamino side chain, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Weight | 225.36 g/mol |

| IUPAC Name | Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate |

| Solubility | Soluble in organic solvents |

The biological activity of Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

Enzyme Inhibition

Research indicates that compounds similar to Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate can inhibit enzymes such as:

- Monoamine oxidase (MAO) : Involved in the breakdown of neurotransmitters.

- Dipeptidyl peptidase IV (DPP-IV) : Plays a role in glucose metabolism.

Pharmacological Applications

The compound's potential therapeutic applications are diverse, particularly in the fields of neurology and metabolism.

Neurological Disorders

Studies have shown that piperidine derivatives can exhibit neuroprotective effects. For instance, they may help in conditions like depression and anxiety by modulating neurotransmitter levels. The inhibition of MAO could lead to increased serotonin and norepinephrine levels, contributing to improved mood and cognitive function.

Metabolic Disorders

The inhibition of DPP-IV suggests potential use in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of related compounds:

Q & A

Q. What synthetic methodologies are recommended for synthesizing tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including:

Formation of the piperidine backbone : Alkylation or reductive amination to introduce substituents.

Introduction of the propylamino group : Nucleophilic substitution or coupling reactions using propylamine.

Protection with tert-butyl carbamate (Boc) : Reacting with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. Key Considerations :

- Use anhydrous conditions to prevent Boc-group hydrolysis.

- Monitor reaction progress via TLC or HPLC to optimize intermediate yields.

Table 1 : Example Synthetic Workflow

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Piperidine derivative + alkylating agent | Backbone functionalization | |

| 2 | Propylamine, DIPEA, DCM | Amino group introduction | |

| 3 | Boc₂O, DMAP, THF | Boc protection |

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) :

- Chemical-resistant gloves (nitrile), lab coat, and safety goggles .

- Respiratory protection (P95 mask for particulates; OV/AG/P99 for vapors) .

- Ventilation : Use fume hoods for reactions involving volatile solvents .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers and acids .

Note : No acute toxicity data is available; assume chronic exposure risks and limit skin/eye contact .

Q. Which analytical techniques are essential for structural validation?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (SHELXL for refinement; ORTEP-3 for visualization) .

Table 2 : Analytical Data Overview

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

Answer:

Verify Sample Purity : Use HPLC (C18 column, acetonitrile/water) to rule out impurities affecting NMR shifts .

Dynamic Effects : Assess temperature-dependent NMR for conformational flexibility (e.g., piperidine ring puckering) .

Complementary Techniques : Compare XRD bond lengths/angles with DFT-calculated geometries .

Case Study : Discrepancies in methylene proton splitting may arise from crystal packing vs. solution-phase dynamics. Use variable-temperature NMR and refine XRD data with SHELXL .

Q. How can unexpected by-products during synthesis be identified and mitigated?

Answer:

- By-Product Analysis :

- LC-MS/MS : Detect low-abundance impurities (e.g., Boc-deprotected intermediates).

- Isolation : Use preparative TLC or flash chromatography for structural elucidation.

- Mitigation Strategies :

Example : A common by-product is the N-propyl derivative due to incomplete Boc protection. Monitor reaction pH (neutral to slightly basic) to minimize this .

Q. What strategies improve reaction yield and scalability?

Answer:

Q. Data-Driven Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.